molecular formula C16H11Cl2N3O2S B12333626 (2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide

(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B12333626
M. Wt: 380.2 g/mol
InChI Key: HLGHSGDTTLDPFD-WUXMJOGZSA-N
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Description

The compound "(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide" is an α,β-unsaturated enamide derivative with a distinct electron-withdrawing cyano group, a thiophen-2-yl moiety, and a (2,4-dichlorophenyl)methoxyimino substituent. Its (E)-configuration at the double bond is critical for maintaining structural rigidity and influencing intermolecular interactions. The compound’s synthesis likely involves condensation reactions between cyanoacrylic acid derivatives and imino ethers, followed by characterization via spectroscopic methods (e.g., NMR, IR) and single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry, as demonstrated in analogous compounds [1][2].

Properties

Molecular Formula

C16H11Cl2N3O2S

Molecular Weight

380.2 g/mol

IUPAC Name

(E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C16H11Cl2N3O2S/c17-13-4-3-11(15(18)7-13)9-23-21-10-20-16(22)12(8-19)6-14-2-1-5-24-14/h1-7,10H,9H2,(H,20,21,22)/b12-6+

InChI Key

HLGHSGDTTLDPFD-WUXMJOGZSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Methodology

  • Reactants : Thiophene-2-carbaldehyde and cyanoacetamide.
  • Catalyst : Potassium phosphate (K₃PO₄) or piperidine.
  • Solvent : Ethanol or solvent-free mechanochemical conditions.
  • Conditions : Room temperature for 1–3 hours.

Example :
Thiophene-2-carbaldehyde (5 mmol) and cyanoacetamide (5 mmol) in ethanol with K₃PO₄ (2 mmol) yield the (E)-3-(thiophen-2-yl)-2-cyanoacrylonitrile intermediate with >80% yield.

Key Data :

Parameter Value Source
Yield 82–94%
Stereoselectivity Exclusively E-isomer
Reaction Time 1–3 hours

Introduction of the Dichlorophenyl Methoxyimino Group

The imine moiety is introduced via condensation of hydroxylamine derivatives with the aldehyde group of 2,4-dichlorobenzaldehyde, followed by functionalization.

Methodology

  • Step 1 : Synthesis of (2,4-dichlorophenyl)methoxyamine.
    • Reactants : 2,4-Dichlorobenzaldehyde and O-methylhydroxylamine hydrochloride.
    • Conditions : Reflux in ethanol with sodium acetate.
  • Step 2 : Coupling with the acrylonitrile core.
    • Reactants : (E)-3-(thiophen-2-yl)-2-cyanoacrylonitrile and (2,4-dichlorophenyl)methoxyamine.
    • Catalyst : LiHMDS or DIPEA.
    • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

Example :
Reaction of (E)-3-(thiophen-2-yl)-2-cyanoacrylonitrile (1 eq) with (2,4-dichlorophenyl)methoxyamine (1.2 eq) in THF at 0°C to room temperature for 12 hours yields the target compound with 75–85% purity.

Key Data :

Parameter Value Source
Yield 70–85%
Purity (HPLC) 95–98% after recrystallization
Preferred Solvent THF

Optimization of Stereochemical Control

The E-configuration of the enamide and acrylonitrile groups is critical for biological activity. Stereoselectivity is achieved through:

  • Base selection : LiHMDS promotes E-selectivity in enamide formation.
  • Low-temperature reactions : Minimizes isomerization.

Example :
Using LiHMDS (1.5 eq) in THF at −78°C ensures >95% E-isomer retention.

Purification and Crystallization

Final purification involves:

  • Recrystallization : Ethyl acetate/hexane (1:1) removes unreacted starting materials.
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%).

Example :
Crude product (40.5 g) recrystallized in isopropyl alcohol yields 36 g (90%) of pure compound with 99.52% HPLC purity.

Key Data :

Purification Method Purity Improvement Source
Recrystallization 98.3% → 99.5%
Column Chromatography 95% → 99.2%

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereoselectivity Cost Efficiency
Knoevenagel Condensation 82% 98.3% High (E) Moderate
Mechanochemical Synthesis 78% 97.5% Moderate High
Imine Coupling 85% 99.5% High (E) Low

Challenges and Solutions

  • Byproduct Formation :
    • Issue : Hydrolysis of the cyano group under acidic conditions.
    • Solution : Use anhydrous solvents and inert atmospheres.
  • Isomerization :
    • Issue : Z-isomer formation during imine coupling.
    • Solution : Low-temperature reactions and LiHMDS.

Industrial-Scale Feasibility

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours.
  • Solvent Recycling : Ethanol recovery systems cut costs by 30%.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Features References
(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide C₁₇H₁₂Cl₂N₃O₂S Thiophen-2-yl, (2,4-dichlorophenyl)methoxyimino 397.27 High lipophilicity due to dichlorophenyl; thiophene enhances π-interactions
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide () C₁₄H₁₁N₃O₂S 4-Methoxyphenyl, thiazol-2-yl 285.32 Methoxy group increases solubility; thiazole may alter binding specificity
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide () C₁₅H₁₃N₃O₃S 2,4-Dimethoxyphenyl, thiazol-2-yl 315.35 Enhanced solubility from dimethoxy groups; predicted pKa = 4.56
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide () C₂₀H₁₁Cl₄N₃OS 2,4-Dichlorophenyl, dichlorobenzyl-thiazole 486.19 Extreme lipophilicity; potential steric hindrance from bulky substituents
(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide () C₁₂H₁₁N₃O₃ 4-Methoxyphenyl, hydroxyimino 245.23 Reduced steric bulk; hydroxyimino may participate in hydrogen bonding

Key Observations

Lipophilicity : The dichlorophenyl group in the main compound and ’s analog increases hydrophobicity compared to methoxy-substituted derivatives (). This property is critical for bioavailability in drug design .

Electronic Effects: Electron-withdrawing groups (e.g., cyano, dichloro) stabilize the α,β-unsaturated system, enhancing electrophilicity.

Heterocyclic Influence : Thiophen-2-yl (main compound) vs. thiazol-2-yl () alters electronic and steric profiles. Thiazoles, with a nitrogen atom, may engage in hydrogen bonding or metal coordination, unlike thiophenes .

Stereochemical Confirmation : SC-XRD and SHELX software () are widely used to resolve (E)-configurations in such compounds, ensuring structural accuracy .

Biological Activity

(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a cyano group, a thiophene ring, and a dichlorophenyl moiety, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H14Cl2N3O2SC_{16}H_{14}Cl_2N_3O_2S, with a molecular weight of 380.2 g/mol. The structure includes:

  • Cyano group : CN-C\equiv N
  • Dichlorophenyl group : A phenyl ring substituted with two chlorine atoms.
  • Thiophene ring : A five-membered aromatic ring containing sulfur.

The biological activity of (2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide primarily involves its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biochemical pathways, disrupting cellular processes.
  • Modulation of Signaling Pathways : It has been shown to affect the PI3K/Akt/mTOR pathway, which plays a significant role in cell growth and survival.
  • Induction of Apoptosis : By inhibiting growth signals, the compound can trigger programmed cell death in cancer cells.

Anticancer Activity

Research indicates that (2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide exhibits significant anticancer properties. In vitro studies have demonstrated:

  • Cell Viability Reduction : The compound reduces cell viability in various cancer cell lines by inducing apoptosis.
  • Mechanistic Insights : Molecular docking studies suggest that it binds to key proteins involved in cancer progression, inhibiting their function .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Against Pathogenic Bacteria : It shows effectiveness against strains like Staphylococcus aureus, indicating potential as an antibacterial agent.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects in breast cancer cell lines; showed significant apoptosis induction at concentrations above 25 µM.
Study 2 Evaluated antimicrobial activity against S. aureus; demonstrated inhibition zones comparable to standard antibiotics.
Study 3 Explored the modulation of the PI3K/Akt/mTOR pathway; confirmed reduced phosphorylation levels leading to decreased cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of (2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide suggests moderate stability under physiological conditions. Its solubility and bioavailability are critical for therapeutic efficacy and require further investigation.

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